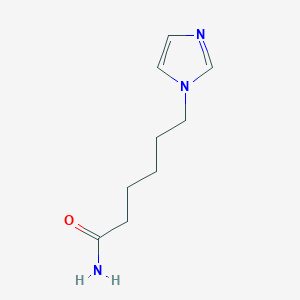
6-(1H-Imidazol-1-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1H-Imidazol-1-yl)hexanamide is a compound that features an imidazole ring attached to a hexanamide chain Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)hexanamide typically involves the formation of the imidazole ring followed by the attachment of the hexanamide chain. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the incorporation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
6-(1H-Imidazol-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.
科学研究应用
6-(1H-Imidazol-1-yl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.
作用机制
The mechanism of action of 6-(1H-Imidazol-1-yl)hexanamide depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. These interactions often involve hydrogen bonding, coordination with metal ions, and π-π stacking interactions. The compound’s effects are mediated through these interactions, leading to changes in the activity of the target molecules and subsequent biological responses .
相似化合物的比较
Similar Compounds
2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: This compound has a similar imidazole ring but with additional substituents that confer different properties and applications.
1,3-Diazole:
Uniqueness
6-(1H-Imidazol-1-yl)hexanamide is unique due to its specific combination of the imidazole ring and hexanamide chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets highlights its versatility and potential for further research and development.
属性
CAS 编号 |
88940-82-3 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC 名称 |
6-imidazol-1-ylhexanamide |
InChI |
InChI=1S/C9H15N3O/c10-9(13)4-2-1-3-6-12-7-5-11-8-12/h5,7-8H,1-4,6H2,(H2,10,13) |
InChI 键 |
KDMOQWXGVMMUGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCCCCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















